Alk/ros1-IN-1 is classified as a tyrosine kinase inhibitor. It is derived from research focused on the structural similarities between ALK and ROS1, which share approximately 49% amino acid sequence homology in their kinase domains . This similarity allows for the repurposing of existing ALK inhibitors to target ROS1 effectively.
The synthesis of Alk/ros1-IN-1 involves several steps typical for small molecule drug development:
The molecular structure of Alk/ros1-IN-1 features a core scaffold that interacts with the ATP-binding site of the ALK and ROS1 kinases. Detailed structural data can be derived from crystallography studies where Alk/ros1-IN-1 is co-crystallized with its target proteins, revealing:
Alk/ros1-IN-1 undergoes various chemical reactions during its interaction with ALK and ROS1:
The mechanism of action of Alk/ros1-IN-1 centers on its ability to inhibit the enzymatic activity of ALK and ROS1:
Alk/ros1-IN-1 exhibits several notable physical and chemical properties:
Alk/ros1-IN-1 is primarily utilized in cancer research as a targeted therapy for patients with tumors exhibiting ALK or ROS1 rearrangements. Its applications include:
CAS No.: 4682-03-5
CAS No.: 7722-86-3
CAS No.: 14681-59-5
CAS No.: 11042-30-1
CAS No.: 14680-51-4